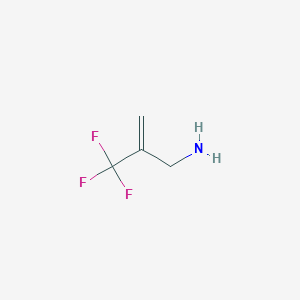

2-Trifluoromethyl-prop-2-en-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H6F3N |

|---|---|

Molecular Weight |

125.09 g/mol |

IUPAC Name |

2-(trifluoromethyl)prop-2-en-1-amine |

InChI |

InChI=1S/C4H6F3N/c1-3(2-8)4(5,6)7/h1-2,8H2 |

InChI Key |

MPGVDMCOJRZRSP-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CN)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Trifluoromethyl Allylic Amines

Introduction: The Strategic Importance of the Trifluoromethyl Group in Allylic Amine Scaffolds

To researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine-containing moieties into bioactive molecules is a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (-CF3) group stands out for its profound impact on a molecule's physicochemical and pharmacological properties. When appended to an allylic amine framework, the resulting 2-trifluoromethyl allylic amines become highly valuable building blocks. The potent electron-withdrawing nature and lipophilicity of the -CF3 group can significantly enhance metabolic stability, modulate basicity (pKa), and improve membrane permeability of the parent amine.[1][2][3][4][5] This guide provides a comprehensive technical overview of the core physical properties of 2-trifluoromethyl allylic amines, offering field-proven insights into their characterization and the causality behind experimental choices.

Molecular Structure and its Influence on Physical Properties

The fundamental structure of a 2-trifluoromethyl allylic amine, characterized by a trifluoromethyl group at the 2-position of an allylic amine, creates a unique interplay of electronic and steric effects that govern its physical properties.

Caption: General structure of a 2-trifluoromethyl allylic amine.

Boiling Point and Melting Point

The boiling and melting points of 2-trifluoromethyl allylic amines are influenced by a combination of factors including molecular weight, intermolecular forces, and molecular symmetry.

Theoretical Framework:

-

Molecular Weight: As with most organic compounds, an increase in molecular weight generally leads to a higher boiling point due to increased van der Waals forces.[6]

-

Hydrogen Bonding: Primary and secondary 2-trifluoromethyl allylic amines can participate in intermolecular hydrogen bonding, significantly elevating their boiling points compared to their tertiary counterparts or alkanes of similar molecular weight.[7]

-

Dipole-Dipole Interactions: The strong electronegativity of the fluorine atoms in the -CF3 group creates a significant dipole moment, leading to dipole-dipole interactions that further increase the boiling point.

-

Branching: Increased branching in the carbon skeleton can lower the boiling point by reducing the surface area available for intermolecular interactions.

Expected Trends:

Data Summary: Boiling Points of Related Amines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Allylamine | C3H7N | 57.09 | 55-58 |

| 2,2,2-Trifluoroethylamine | C2H4F3N | 99.06 | 36-37[8][9] |

Experimental Protocol: Micro-Boiling Point Determination

This method is ideal for determining the boiling point of small quantities of a liquid sample.[10][11][12]

Apparatus:

-

Thiele tube or other suitable heating bath (e.g., oil bath on a hot plate)

-

Thermometer (-10 to 250 °C range)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Sample of the 2-trifluoromethyl allylic amine (a few drops)

Procedure:

-

Sample Preparation: Place a few drops of the 2-trifluoromethyl allylic amine into the small test tube.

-

Capillary Insertion: Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or a small piece of tubing. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly into the Thiele tube containing heating oil, ensuring the sample is below the oil level.

-

Observation: Heat the Thiele tube gently. A slow stream of bubbles will emerge from the capillary tube as the air expands.

-

Boiling Point Identification: As the temperature approaches the boiling point, the rate of bubbling will increase. The boiling point is the temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube.

-

Confirmation: Remove the heat source. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube.

-

Repeat: For accuracy, allow the apparatus to cool slightly and repeat the heating and cooling cycle to obtain a consistent reading.

Caption: Workflow for micro-boiling point determination.

Solubility

The solubility of 2-trifluoromethyl allylic amines is a critical parameter, particularly in the context of drug development and formulation.

Theoretical Framework:

-

"Like Dissolves Like": The trifluoromethyl group imparts significant lipophilicity (hydrophobicity) to the molecule. Therefore, 2-trifluoromethyl allylic amines are expected to be more soluble in organic solvents than in water.

-

Hydrogen Bonding with Water: Primary and secondary amines can act as hydrogen bond acceptors and donors, which can contribute to some water solubility, especially for lower molecular weight analogues.

-

Influence of the Allyl Group: The hydrocarbon nature of the allyl group also contributes to the overall hydrophobic character of the molecule.

Expected Solubility Profile:

-

Water: Low to moderate solubility, decreasing with increasing size of the alkyl or aryl substituents on the amine.

-

Organic Solvents: Good solubility in a range of organic solvents, including ethers (diethyl ether, THF), chlorinated solvents (dichloromethane, chloroform), and alcohols (methanol, ethanol).

Basicity (pKa)

The basicity of the amine functional group, quantified by the pKa of its conjugate acid, is a crucial property that influences its behavior in biological systems and its utility in chemical reactions.

Theoretical Framework:

-

Inductive Effect of the -CF3 Group: The trifluoromethyl group is a strong electron-withdrawing group. This inductive effect pulls electron density away from the nitrogen atom, making the lone pair of electrons less available to accept a proton. Consequently, 2-trifluoromethyl allylic amines are expected to be significantly less basic than their non-fluorinated counterparts.

-

Hybridization: The sp3 hybridized nitrogen of the amine has a lone pair of electrons that is responsible for its basicity.

Expected pKa Values:

The pKa of the conjugate acid of allylamine is approximately 9.49. Due to the electron-withdrawing effect of the trifluoromethyl group, the pKa of a 2-trifluoromethyl allylic amine is expected to be considerably lower. For comparison, the pKa of 2,2,2-trifluoroethylamine's conjugate acid is around 5.7.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a reliable method for determining the pKa of an amine.[7][13][14][15][16]

Apparatus:

-

pH meter with a combination pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Solution of the 2-trifluoromethyl allylic amine of known concentration in water or a suitable co-solvent.

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Place a known volume and concentration of the amine solution in the beaker with a magnetic stir bar.

-

Titration: Begin stirring the solution and record the initial pH. Add the standardized HCl solution in small, precise increments from the burette.

-

Data Collection: After each addition of acid, allow the pH reading to stabilize and record the pH and the volume of acid added.

-

Endpoint Determination: Continue the titration until the pH changes significantly, indicating the equivalence point has been passed.

-

Data Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point (the point at which half of the amine has been neutralized).

Caption: Workflow for pKa determination.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of 2-trifluoromethyl allylic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

-NH2 Protons: The chemical shift of the amine protons is variable (typically δ 0.5-5.0 ppm) and often appears as a broad singlet. The exact chemical shift is dependent on concentration, solvent, and temperature due to hydrogen bonding.[17][18]

-

Allylic Protons (-CH2-N): These protons typically appear in the range of δ 3.0-4.0 ppm, deshielded by the adjacent nitrogen atom.

-

Vinylic Protons (=CH-): The vinylic protons will show characteristic splitting patterns depending on their geometric relationship (cis or trans) to other protons on the double bond. Their chemical shifts are generally in the range of δ 5.0-6.5 ppm.[19][20]

-

Allylic C-H Protons: Protons on the carbon adjacent to the double bond typically resonate around δ 1.6-2.6 ppm.[18]

¹³C NMR:

-

Carbon attached to Nitrogen (-CH2-N): This carbon will appear in the range of δ 40-60 ppm.

-

Vinylic Carbons (=C-): The carbons of the double bond will resonate in the downfield region, typically δ 110-140 ppm.

-

Carbon Bearing the -CF3 Group: This carbon will be significantly influenced by the fluorine atoms, appearing as a quartet due to C-F coupling.

-

Trifluoromethyl Carbon (-CF3): The carbon of the trifluoromethyl group will also appear as a quartet with a large one-bond C-F coupling constant.

¹⁹F NMR:

-

-CF3 Group: This will give a singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift will be characteristic of a trifluoromethyl group attached to an sp² hybridized carbon.

Infrared (IR) Spectroscopy

-

N-H Stretch: Primary amines will show two medium-intensity bands in the region of 3300-3500 cm⁻¹. Secondary amines will show a single, weaker band in this region.[21][22][23][24][25]

-

C=C Stretch: A medium-intensity band around 1640-1680 cm⁻¹ is characteristic of the carbon-carbon double bond in the allyl group.

-

C-F Stretch: Strong, intense absorption bands are expected in the region of 1100-1400 cm⁻¹ due to the C-F stretching vibrations of the trifluoromethyl group.[21][26]

-

N-H Bend (Scissoring): For primary amines, a medium to strong band appears around 1590-1650 cm⁻¹.

Data Summary: Key IR Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Primary Amine) | 3300-3500 | Medium (two bands) |

| C=C Stretch (Alkene) | 1640-1680 | Medium |

| C-F Stretch (-CF3) | 1100-1400 | Strong, Intense |

| N-H Bend (Primary Amine) | 1590-1650 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of 2-trifluoromethyl allylic amines.

-

Molecular Ion (M⁺): According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The molecular ion peak may be observed, though it can sometimes be weak for aliphatic amines.[27]

-

Alpha-Cleavage: A characteristic fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium cation. This is often the base peak in the spectrum.[25][27][28][29]

-

Loss of ·CF3: Cleavage of the C-CF3 bond can lead to a fragment corresponding to the loss of a trifluoromethyl radical (mass = 69).

-

Allylic Cleavage: Fragmentation can also occur at the allylic position, leading to the formation of a stable allylic cation.[30]

Conclusion

The physical properties of 2-trifluoromethyl allylic amines are a direct consequence of the interplay between the allylic amine scaffold and the powerful electronic and steric effects of the trifluoromethyl group. Understanding these properties is paramount for their effective application in drug discovery and materials science. This guide has provided a framework for predicting and determining key physical parameters such as boiling point, solubility, and pKa, alongside a detailed overview of their spectroscopic signatures. The experimental protocols and theoretical insights presented herein are intended to equip researchers with the necessary tools to confidently characterize and utilize these valuable synthetic intermediates.

References

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]

- Shenderova, O. A., et al. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Nanoscale Advances, 2(4), 1438-1443.

-

Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. (n.d.). Retrieved from [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]

- Development of Methods for the Determination of pKa Values. (2016). Molecules, 21(10), 1347.

-

Micro-boiling point measurement. (n.d.). Retrieved from [Link]

-

IR Absorption Frequencies. (n.d.). NIU - Department of Chemistry and Biochemistry. Retrieved from [Link]

-

BOILING POINT DETERMINATION. (n.d.). Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021). Retrieved from [Link]

- Saaidpour, S. (2015). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors.

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022). Chemistry LibreTexts. Retrieved from [Link]

- Muharram, M. M., et al. (2015). New microbial source of the antifungal allylamine “Terbinafine”. Saudi Pharmaceutical Journal, 23(4), 449-453.

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]

- Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. Syracuse University.

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

-

Amine Value Determination of Polymers by Nonaqueous Titration. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines. (2023). YouTube. Retrieved from [Link]

- Scattolin, T., Deckers, K., & Schoenebeck, F. (2017). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3.

-

12.3: Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

- Scattolin, T., Deckers, K., & Schoenebeck, F. (2017). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4 N)SCF3. Angewandte Chemie International Edition in English, 56(1), 221–224.

-

Ethanamine, 2,2,2-trifluoro-. (n.d.). PubChem. Retrieved from [Link]

-

Photocatalytic amino-trifluoromethylation of allylamines with CF3I. (n.d.). ResearchGate. Retrieved from [Link]

- Scattolin, T., Deckers, K., & Schoenebeck, F. (2016). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me 4 N)SCF 3.

-

Synthesis of α-trifluoromethyl amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-'). (n.d.). LookChem. Retrieved from [Link]

- Zhang, W., et al. (2019). One-pot synthesis of trifluoromethyl amines and perfluoroalkyl amines with CF3SO2Na and RfSO2Na.

-

2,2,2-Trifluoroethylamine, 1 X 5 mL (91692-5ML). (n.d.). Alkali Scientific. Retrieved from [Link]

- Krishnamurti, V., et al. (2018). C(sp2)–H Trifluoromethylation of enamides using TMSCF3: access to trifluoromethylated isoindolinones, isoquinolinones, 2-pyridinones and other heterocycles.

Sources

- 1. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4 N)SCF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. α-Trifluoromethyl amine synthesis [organic-chemistry.org]

- 5. One-pot synthesis of trifluoromethyl amines and perfluoroalkyl amines with CF3SO2Na and RfSO2Na - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mt.com [mt.com]

- 8. 2,2,2-TRIFLUOROETHYLAMINE | 753-90-2 [chemicalbook.com]

- 9. alkalisci.com [alkalisci.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. web.pdx.edu [web.pdx.edu]

- 18. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 23. uanlch.vscht.cz [uanlch.vscht.cz]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. m.youtube.com [m.youtube.com]

- 26. researchgate.net [researchgate.net]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 29. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 30. whitman.edu [whitman.edu]

Methodological & Application

Technical Application Note: Precision N-Alkylation Strategies for 2-(Trifluoromethyl)allylamine

Executive Summary

2-(Trifluoromethyl)allylamine (TFMAA) is a high-value fluorinated building block used in the synthesis of peptide mimics, enzyme inhibitors, and agrochemicals. Its unique structure—combining a primary amine, an allylic system, and a trifluoromethyl (

This guide details two validated protocols for the N-alkylation of TFMAA. Unlike standard allylamines, TFMAA requires specific activation strategies to overcome its electronic deactivation while avoiding base-catalyzed isomerization of the double bond.

Chemical Analysis & Strategic Logic

The "Fluorine Effect" on Nucleophilicity

To successfully alkylate TFMAA, one must first acknowledge its electronic deficiency. The

Implication: TFMAA is a weak nucleophile. Standard alkylation conditions (e.g., weak electrophiles in methanol) often fail or proceed sluggishly. Furthermore, the

Strategic Decision Matrix

| Feature | Method A: Reductive Amination | Method B: Direct Alkylation |

| Target Product | Secondary Amines (Mono-alkylation) | Tertiary/Quaternary Amines |

| Mechanism | Condensation | |

| Key Reagent | Aldehyde + Ti(OiPr) | Alkyl Halide + K |

| Risk Profile | Low (Avoids over-alkylation) | High (Risk of poly-alkylation & elimination) |

| Recommendation | Primary Choice for high precision. | Use only for highly reactive electrophiles (e.g., Benzyl bromides). |

Reactivity Visualization

The following diagram outlines the kinetic vs. thermodynamic pathways available to TFMAA.

Figure 1: Reaction pathways for TFMAA. Successful alkylation requires suppressing Pathway B (isomerization) while accelerating Pathway A via Lewis Acid activation.

Protocol A: Lewis Acid-Mediated Reductive Amination

Best for: Synthesis of Mono-N-alkylated derivatives. Rationale: Due to the low nucleophilicity of TFMAA, condensation with aldehydes to form the imine is the rate-determining step. Standard equilibrium conditions often fail. We utilize Titanium(IV) isopropoxide as a Lewis acid and water scavenger to drive imine formation to completion before reduction.

Materials

-

Substrate: 2-(Trifluoromethyl)allylamine (Free base or HCl salt neutralized in situ).

-

Electrophile: Aldehyde (1.0 – 1.1 equiv).

-

Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)

) (1.2 equiv). -

Reductant: Sodium triacetoxyborohydride (STAB) (2.0 equiv).

-

Solvent: Anhydrous THF or Dichloromethane (DCM).

Step-by-Step Procedure

-

Neutralization (If starting with HCl salt):

-

Suspend TFMAA

HCl (1.0 mmol) in DCM (5 mL). -

Add Triethylamine (1.1 mmol) and stir for 15 min.

-

Note: If using free base, skip this step.

-

-

Imine Formation (The Critical Step):

-

To the amine solution, add the Aldehyde (1.0 mmol).

-

Immediately add Ti(OiPr)

(1.2 mmol) dropwise under Nitrogen. -

Observation: The solution may turn slightly yellow/orange.

-

Stir at Room Temperature for 6–12 hours.

-

QC Check: Monitor by TLC or

NMR. The disappearance of the aldehyde peak indicates imine formation. Do not proceed until the imine is formed.[3]

-

-

Reduction:

-

Cool the reaction mixture to 0°C.

-

Add NaBH(OAc)

(2.0 mmol) in one portion. -

Allow the mixture to warm to Room Temperature and stir for 4–8 hours.

-

-

Work-up (Titanium Quench):

-

Caution: Quenching Titanium salts can generate emulsions.

-

Add 10% aqueous NaOH or saturated Rochelle’s salt solution (5 mL) and stir vigorously for 30 minutes until two clear layers appear.

-

Filter through a Celite pad to remove Titanium oxides.

-

Extract the aqueous layer with DCM (3 x 10 mL).

-

-

Purification:

-

Dry combined organics over

and concentrate. -

Purify via flash column chromatography (typically Hexanes/EtOAc).

-

Protocol B: Direct Alkylation (Controlled )

Best for: Synthesis of Tertiary amines or reaction with highly reactive halides (e.g., Benzyl bromide, Allyl bromide). Constraint: Avoid strong bases (NaH, KOtBu) to prevent isomerization.

Materials

-

Base: Potassium Carbonate (

) (Powdered, anhydrous). -

Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).

-

Catalyst: Potassium Iodide (KI) (0.1 equiv) – Finkelstein activation.

Step-by-Step Procedure

-

Preparation:

-

Dissolve TFMAA (1.0 mmol) in anhydrous MeCN (5 mL).

-

Add powdered

(2.0 mmol).

-

-

Addition:

-

Add Alkyl Halide (1.0 mmol for mono, 2.2 mmol for bis).

-

Optional: Add KI (0.1 mmol) if using alkyl chlorides or less reactive bromides.

-

-

Reaction:

-

Heat to 40–50°C .

-

Warning: Do not exceed 60°C. Higher temperatures increase the risk of

-allyl isomerization. -

Monitor via LC-MS (Amine is UV active if alkylated with aromatics; otherwise use Ninhydrin stain).

-

-

Work-up:

-

Filter off inorganic solids.

-

Concentrate filtrate.

-

Partition between Water/EtOAc.

-

Quality Control & Validation

The Trifluoromethyl group provides a built-in handle for NMR validation.

| Analytical Method | Expected Signal (Approximate) | Diagnostic Value |

| Confirm integrity of | ||

| Confirm retention of vinyl protons (Absence indicates isomerization). | ||

| GC-MS | M+ peak | Confirm mono- vs. bis-alkylation ratio. |

Troubleshooting Table:

| Problem | Root Cause | Solution |

| Low Conversion (Method A) | Steric bulk / Electronic deactivation | Increase Ti(OiPr) |

| Isomerization (Method B) | Base too strong or Temp too high | Switch from |

| Emulsion during workup | Titanium salts | Use Rochelle's salt (Sodium potassium tartrate) saturated solution; stir >1 hour. |

References

-

Reductive Amination Scope

- Study: "Scope of amine nucleophiles for the reductive amin

- Relevance: Establishes the baseline for allylamine reactivity and the necessity of Lewis Acid activ

-

Source:

-

Synthesis of Trifluoromethylated Amines

- Study: "Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomeriz

- Relevance: Discusses the handling of trifluoromethyl allylamines and the risks of isomeriz

-

Source:

-

Nucleophilicity Trends

-

Study: "Nucleophilicity Trends of Amines."[4]

- Relevance: Quantifies the deactivating effect of fluorinated groups (e.g., trifluoroethylamine) on nitrogen nucleophilicity (Source 1.7).

-

Source:

-

-

General Reductive Amination Protocols

-

Study: "Reductive Amination, and How It Works."[3]

- Relevance: Validates the Ti(OiPr)4 / NaBH(OAc)

-

Source:

-

Sources

The Strategic Incorporation of a Trifluoromethylated Allyl Amine Fragment for Enhanced Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Power of Fluorine in Modern Medicinal Chemistry

The strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF₃) group, has become a cornerstone of modern drug design.[1][2] This is not merely a trend but a well-established strategy to enhance the pharmacological profile of drug candidates. The CF₃ group, often considered a "super-methyl" group, imparts a unique combination of properties that can dramatically improve a molecule's efficacy and pharmacokinetics.[1][3][4] These benefits stem from several key characteristics of the CF₃ group, including its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability due to the strength of the carbon-fluorine bond.[3][4]

This guide focuses on the application of a specific, yet versatile building block: 2-trifluoromethyl-prop-2-en-1-amine . While not as common as other trifluoromethylated reagents, this fragment offers a unique trifecta of functionalities: a reactive primary amine, a versatile allyl group, and the influential trifluoromethyl moiety. This combination allows for its incorporation into a wide array of molecular scaffolds, making it a valuable tool in fragment-based drug discovery (FBDD) and lead optimization campaigns.[5][6][7][8]

These application notes will provide a comprehensive overview of the strategic advantages of this fragment, detailed protocols for its synthesis and incorporation into parent molecules, and insights into the expected impact on drug-like properties.

The Trifluoromethylated Allyl Amine Fragment: A Profile

The 2-trifluoromethyl-prop-2-en-1-amine fragment is a powerful tool for medicinal chemists. Its utility lies in the synergistic interplay of its constituent parts:

| Component | Functionality & Advantages in Drug Discovery |

| Trifluoromethyl (CF₃) Group | - Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by enzymes like cytochrome P450.[3][4] - Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve absorption.[1][3][4] - Modulation of pKa: The strong electron-withdrawing nature of the CF₃ group can lower the pKa of nearby functional groups, influencing their ionization state at physiological pH.[2] - Improved Binding Affinity: The CF₃ group can participate in favorable interactions with protein targets, including hydrogen bonds and halogen bonds, leading to enhanced binding affinity and selectivity.[9] |

| Allyl Group | - Synthetic Handle: The double bond provides a reactive site for a variety of chemical transformations, allowing for further elaboration of the molecular scaffold. - Conformational Constraint: The rigidity of the double bond can help to lock the molecule into a specific conformation, which can be advantageous for binding to a target protein. |

| Primary Amine (-NH₂) Group | - Key Interaction Point: The primary amine can act as a hydrogen bond donor and acceptor, forming crucial interactions with the target protein. - Point of Attachment: The amine provides a straightforward point for covalent attachment to a parent molecule through amide bond formation, reductive amination, or other common coupling reactions. |

Synthesis of the 2-Trifluoromethyl-prop-2-en-1-amine Fragment

Protocol 1: Synthesis of 2-Trifluoromethyl-prop-2-en-1-amine

Reaction Scheme:

Caption: Synthetic pathway for 2-Trifluoromethyl-prop-2-en-1-amine.

Materials:

-

Trifluoroacetone

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Sodium azide (NaN₃)

-

Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C) and Hydrogen gas (H₂)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Dimethylformamide (DMF)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Chromatography supplies (silica gel, solvents)

Procedure:

-

Step 1: Wittig Reaction to form 2-(Trifluoromethyl)propene.

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C and slowly add n-BuLi.

-

Stir the resulting ylide solution at room temperature for 1 hour.

-

Cool the reaction mixture to -78 °C and add trifluoroacetone dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with Et₂O, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain 2-(trifluoromethyl)propene.

-

-

Step 2: Allylic Bromination.

-

Dissolve the 2-(trifluoromethyl)propene in carbon tetrachloride (CCl₄).

-

Add NBS and a catalytic amount of AIBN.

-

Reflux the mixture under a light source (e.g., a sunlamp) until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

-

The resulting crude 3-bromo-2-(trifluoromethyl)prop-1-ene can often be used in the next step without further purification.

-

-

Step 3: Nucleophilic Substitution with Azide.

-

Dissolve the crude 3-bromo-2-(trifluoromethyl)prop-1-ene in DMF.

-

Add sodium azide and stir the mixture at room temperature overnight.

-

Pour the reaction mixture into water and extract with Et₂O.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3-azido-2-(trifluoromethyl)prop-1-ene.

-

-

Step 4: Reduction of the Azide.

-

Method A (LiAlH₄): In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous Et₂O. Cool to 0 °C and slowly add a solution of 3-azido-2-(trifluoromethyl)prop-1-ene in Et₂O. Stir at room temperature for 4-6 hours. Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting precipitate and concentrate the filtrate to obtain the desired amine.

-

Method B (Catalytic Hydrogenation): Dissolve the 3-azido-2-(trifluoromethyl)prop-1-ene in methanol or ethanol. Add a catalytic amount of 10% Pd/C. Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) until the reaction is complete. Filter the catalyst through Celite and concentrate the filtrate to obtain the product.

-

-

Characterization: The final product, 2-trifluoromethyl-prop-2-en-1-amine, should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.[10][11][12]

Incorporating the Fragment: Protocols for Drug Conjugation

The primary amine of 2-trifluoromethyl-prop-2-en-1-amine serves as an excellent handle for its incorporation into a lead molecule. The following are standard protocols for common conjugation reactions.

Protocol 2: Amide Bond Formation

This is one of the most common methods for incorporating the amine fragment.

Reaction Scheme:

Caption: Amide bond formation workflow.

Procedure:

-

Dissolve the parent molecule containing a carboxylic acid in an appropriate aprotic solvent (e.g., DMF or DCM).

-

Add a coupling reagent such as HATU (1.1 eq), HOBt (1.1 eq), and EDCI (1.1 eq).

-

Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Add 2-trifluoromethyl-prop-2-en-1-amine (1.0 eq) to the reaction mixture.

-

Stir at room temperature until the reaction is complete (monitored by LC-MS).

-

Work up the reaction by diluting with an organic solvent and washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the final amide product by column chromatography.

Protocol 3: Reductive Amination

This protocol is suitable for incorporating the fragment onto a parent molecule bearing an aldehyde or ketone.

Reaction Scheme:

Caption: Reductive amination workflow.

Procedure:

-

Dissolve the parent molecule containing an aldehyde or ketone and 2-trifluoromethyl-prop-2-en-1-amine (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).

-

Add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with an organic solvent (e.g., DCM or EtOAc).

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the resulting secondary amine by column chromatography.

Expected Impact on Physicochemical and Pharmacokinetic Properties

The introduction of the 2-trifluoromethyl-prop-2-en-1-amine fragment is anticipated to have a significant and often beneficial impact on the properties of a drug candidate.

| Property | Expected Impact | Rationale |

| Lipophilicity (LogP) | Increase | The trifluoromethyl group is highly lipophilic.[1][3][4] |

| Metabolic Stability | Increase | The C-F bonds are resistant to enzymatic cleavage.[3][4] |

| Aqueous Solubility | Variable | While the CF₃ group is lipophilic, the amine functionality can be protonated at physiological pH, potentially increasing solubility. The overall effect will depend on the parent molecule. |

| Binding Affinity | Potential Increase | The CF₃ group can engage in favorable interactions with the protein target, and the amine can form hydrogen bonds.[9] |

| Permeability | Potential Increase | Increased lipophilicity can enhance membrane permeability.[3][4] |

| pKa of Neighboring Groups | Decrease | The strong electron-withdrawing effect of the CF₃ group can lower the pKa of nearby acidic or basic centers.[2] |

Conclusion: A Versatile Fragment for Modern Drug Discovery

The 2-trifluoromethyl-prop-2-en-1-amine fragment, while requiring laboratory synthesis, represents a valuable asset in the medicinal chemist's toolbox. Its unique combination of a trifluoromethyl group, an allyl moiety, and a primary amine offers a powerful strategy for modulating the physicochemical and pharmacokinetic properties of drug candidates.[13] By following the detailed protocols provided in these application notes, researchers can effectively synthesize and incorporate this fragment, paving the way for the discovery of novel therapeutics with enhanced efficacy and safety profiles. The strategic use of such fluorinated building blocks is a testament to the ongoing innovation in the field of drug design.[2][14]

References

- The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2021). MDPI.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Hovione.

- Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. (2018). ResearchGate.

- Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. (2012). PMC.

- Fragment-Based Drug Discovery. (2015). Cambridge Healthtech Institute.

- Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. (2023). PMC.

- Development and applications of fragment based drug design methods. (2019). Boston University.

- Fragment‐based drug discovery—the importance of high‐quality molecule libraries. (2022). PMC.

- Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. (2022). MDPI.

- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025). PMC.

- Does the oxa-Michael reaction of 2-trifluoromethacrylic acid lead to fluorinated polyesters?. (2021). Polymer Chemistry (RSC Publishing).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]

- 6. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and applications of fragment based drug design methods | BioMolecular Engineering Research Center [bu.edu]

- 8. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Does the oxa-Michael reaction of 2-trifluoromethacrylic acid lead to fluorinated polyesters? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Note: High-Efficiency Amide Coupling with 2-(Trifluoromethyl)prop-2-en-1-amine

[1]

Executive Summary

The 2-(trifluoromethyl)allyl group is a high-value structural motif in medicinal chemistry, serving as a bioisostere for tert-butyl groups or to modulate metabolic stability via fluorine substitution.[1] However, the incorporation of 2-(trifluoromethyl)prop-2-en-1-amine into amide backbones presents specific challenges distinct from non-fluorinated allylamines.[1]

This guide addresses the two primary hurdles:

-

Reduced Nucleophilicity: The strong electron-withdrawing nature of the trifluoromethyl (

) group reduces the basicity and nucleophilicity of the primary amine.[1] -

Volatility & Stability: The free base is volatile and prone to polymerization or isomerization if mishandled.[1]

We present three validated protocols ranging from discovery-scale synthesis (HATU) to robust process-scale methodology (T3P), ensuring high yields and reproducibility.

Strategic Analysis & Mechanistic Insight

The "Fluorine Effect" on Reactivity

Unlike standard allylamine (

-

Consequence: The amine is less reactive toward weak electrophiles.[1] Standard carbodiimide couplings (DCC/EDC) without highly active additives often result in sluggish conversion or incomplete reactions.[1]

-

Solution: We prioritize reagents that generate highly reactive active ester intermediates (At/Obt esters) or mixed anhydrides.

Salt Management & Volatility

Commercial sources supply this amine as the hydrochloride salt (

-

Critical Control Point: Never isolate the free base. The free amine must be generated in situ within the reaction vessel using a tertiary base (DIPEA or NMM).[1] Exothermic neutralization in the absence of the electrophile can lead to loss of the volatile amine.

Decision Matrix for Reagent Selection

Figure 1: Decision tree for selecting the optimal coupling strategy based on substrate properties and scale.

Experimental Protocols

Method A: High-Throughput / Discovery Scale (HATU)

Best for: Small scale (<100 mg), complex acids, and parallel synthesis. Mechanism: Generates a highly reactive O-azabenzotriazole active ester.[1]

Reagents:

-

Carboxylic Acid (1.0 equiv)[1]

-

2-(Trifluoromethyl)prop-2-en-1-amine HCl (1.2 equiv)[1]

-

HATU (1.2 equiv)[1]

-

DIPEA (N,N-Diisopropylethylamine) (3.5 – 4.0 equiv)

-

Solvent: DMF (Anhydrous)[1]

Protocol:

-

Pre-activation: Charge a vial with the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (

).[1] -

Add DIPEA (1.0 equiv only) to initiate active ester formation.[1] Stir for 5–10 minutes at Room Temperature (RT). Note: The solution should turn yellow/orange.

-

Amine Addition: In a separate vial, suspend the Amine HCl salt (1.2 equiv) in minimal DMF. Add the remaining DIPEA (2.5–3.0 equiv) to this suspension.[1]

-

Immediately transfer the amine/base mixture to the pre-activated acid solution.[1]

-

Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

-

Workup: Dilute with EtOAc. Wash with sat.[1]

(2x), water (1x), and brine (1x). Dry over -

Purification: Flash chromatography (typically Hexane/EtOAc) or Reverse Phase HPLC.[1]

Method B: Process Scale / Green Chemistry (T3P)

Best for: Scale-up (>1 g), epimerization-sensitive chiral acids, and ease of purification. Mechanism: Propanephosphonic acid anhydride (T3P) acts as a water scavenger and coupling agent, yielding water-soluble byproducts.[1]

Reagents:

-

Carboxylic Acid (1.0 equiv)[1]

-

2-(Trifluoromethyl)prop-2-en-1-amine HCl (1.1 equiv)[1]

-

T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

-

Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]

-

Solvent: EtOAc or 2-MeTHF (Green alternative)[1]

Protocol:

-

Charge: To a reactor, add Carboxylic Acid (1.0 equiv), Amine HCl salt (1.1 equiv), and Solvent (EtOAc, 5–10 volumes).

-

Base Addition: Cool to 0°C. Add Pyridine (3.0 equiv) dropwise. Pyridine is preferred over DIPEA for T3P couplings to minimize racemization.

-

Coupling: Add T3P solution (1.5 equiv) dropwise over 10 minutes, maintaining temperature <5°C.

-

Reaction: Allow to warm to RT and stir for 4–12 hours.

-

Self-Validating Workup:

-

Isolation: Concentrate organic layer.[1] Often yields pure product without chromatography.[1]

Method C: Sterically Hindered Acids (Acid Chloride)

Best for: Low-reactivity acids (e.g., tertiary carbons) where HATU fails.[1]

Protocol:

-

Activation: Convert Carboxylic Acid to Acid Chloride using Oxalyl Chloride (1.2 equiv) and catalytic DMF (1 drop) in DCM at 0°C for 1 hour. Concentrate to remove excess oxalyl chloride.[1]

-

Coupling: Redissolve Acid Chloride in DCM.

-

Add Amine HCl salt (1.2 equiv).

-

Add TEA (Triethylamine) (3.0 equiv) dropwise at 0°C.

-

Stir at RT for 1 hour.

Analytical Data & Troubleshooting

Comparison of Reagents

| Parameter | HATU / DIPEA | T3P / Pyridine | EDC / HOBt |

| Conversion (2h) | >95% | ~60% (slower) | <40% (sluggish) |

| Epimerization | Low | Negligible | Moderate |

| Workup | Difficult (requires chrom.)[1] | Excellent (wash only) | Moderate |

| Cost | High | Moderate | Low |

| Suitability | Discovery / HTS | Scale-up / Process | Not Recommended |

Troubleshooting Guide

-

Problem: Low yield, unreacted acid.

-

Problem: Formation of

-acyl urea byproduct.

Reaction Workflow Diagram

Figure 2: General workflow emphasizing the in-situ generation of the volatile free amine.

Safety & References

Safety Hazards

-

Allylamines: Generally toxic and potential lachrymators.[1][2] Handle in a fume hood.

-

Fluorinated Compounds: Thermal decomposition may release HF.[1]

-

Skin Absorption: Avoid contact; wear double nitrile gloves.[1]

References

-

Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

-

Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1][4][5][6] Tetrahedron, 61(46), 10827-10852.

-

Patterson, A. W., et al. (2011). "Protection of α-Chiral Allylic Amines." Journal of Organic Chemistry. (Context on allylamine stability).

-

Ambeed. (2024). "Allylamine hydrochloride Product Data." (Commercial availability and salt properties).

Sources

- 1. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Allylamine - Wikipedia [en.wikipedia.org]

- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 4. hepatochem.com [hepatochem.com]

- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 6. Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of trifluoromethylated amino acids using allylic amine precursors

Application Note: Strategic Synthesis of Trifluoromethylated Amino Acids via Allylic Amine Functionalization

Executive Summary & Strategic Rationale

The incorporation of a trifluoromethyl (–CF

This guide focuses on Allylic Amines as the optimal starting material. Unlike static alkyl precursors, allylic amines offer a "bifunctional handle": the amine moiety serves as the anchor for the amino acid backbone, while the alkene allows for radical-mediated functionalization.

We present two distinct, field-validated protocols:

-

Copper-Catalyzed Intramolecular Aminotrifluoromethylation: For accessing cyclic, conformationally restricted amino acids (e.g.,

-CF -

Photoredox Hydrotrifluoromethylation: For accessing linear

-CF

Mechanistic Pathways

Understanding the radical generation mechanism is prerequisite to troubleshooting. Both protocols rely on generating an electrophilic

Figure 1: Divergent mechanistic pathways. Path A utilizes a metal-mediated radical-polar crossover for cyclization. Path B utilizes a radical chain transfer for linear functionalization.

Application Note A: Cyclic Scaffolds via Copper Catalysis

Target: Synthesis of

Critical Reagent Profile: Togni Reagent II

We utilize Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) over Togni Reagent I due to its superior solubility in DCM and slightly modulated reactivity profile, which reduces background decomposition.

Protocol Steps

1. Pre-Reaction Preparation:

-

Substrate: N-alkenyl sulfonamide or O-homoallyl benzimidate (protected allylic amine). Free amines will poison the copper catalyst.

-

Catalyst: CuI (Copper(I) Iodide). Purity is critical; if the CuI is green/brown, recrystallize from KI/water or purchase 99.999% beads.

-

Solvent: Dichloromethane (DCM), anhydrous.

2. Reaction Setup:

-

Flame-dry a 10 mL Schlenk tube and cool under Argon.

-

Add CuI (10 mol%) and the Protected Allylic Amine (1.0 equiv, 0.5 mmol scale).

-

Add DCM (2.5 mL, 0.2 M concentration).

-

Critical Step: Add Togni Reagent II (1.2 equiv) last. The reaction initiates immediately upon mixing.

-

Seal and stir at ambient temperature (20–25 °C) for 12–18 hours. The solution typically turns from pale yellow to a suspension.

3. Workup & Purification:

-

Filter the mixture through a short pad of celite to remove inorganic copper salts. Rinse with Et2O.

-

Concentrate the filtrate in vacuo.

-

Purification: Flash column chromatography (Hexanes/EtOAc). Togni reagent byproducts (2-iodobenzoic acid derivatives) are polar; ensure gradient elution is slow (0% → 30% EtOAc).

4. Post-Synthetic Modification (Hydrolysis):

-

To reveal the free amino acid: Treat the cyclized product with 6N HCl at reflux for 4 hours to remove the protecting group (e.g., benzimidate or tosyl).

Application Note B: Linear Scaffolds via Photoredox Catalysis

Target: Synthesis of

Protocol Steps

1. Reagent Selection:

-

CF3 Source: Sodium Triflinate (Langlois Reagent, CF

SO -

Photocatalyst: fac-Ir(ppy)

(1.0 mol%). -

Light Source: Blue LED (450 nm). Kessil lamps or equivalent photoreactor strips are recommended.

2. Reaction Setup:

-

In a Pyrex vial equipped with a stir bar, combine the Allylic Amine derivative (e.g., N-Boc-allylamine) (1.0 equiv).

-

Add Sodium Triflinate (2.0 equiv).

-

Add fac-Ir(ppy)

(1 mol%). -

Add Solvent: MeOH:H

O (4:1 ratio). The water is essential to solubilize the Langlois reagent. -

Degassing (Crucial): Sparge the solution with Argon for 15 minutes. Oxygen is a triplet radical that will quench the excited state of the photocatalyst and scavenge the

radical.

3. Irradiation:

-

Seal the vial with a crimp cap.

-

Irradiate with Blue LEDs for 24 hours. A fan must be used to keep the reaction temperature < 35 °C to prevent thermal degradation.

4. Isolation:

-

Dilute with water and extract with EtOAc (3x).

-

Wash combined organics with brine.

-

Purify via silica gel chromatography.

Comparative Data & Reagent Selection

| Feature | Togni Reagent II | Langlois Reagent (CF | Umemoto's Reagent |

| Primary Mechanism | Electrophilic / Radical Transfer | Radical (via oxidation) | Electrophilic |

| Cost | High | Low | High |

| Atom Economy | Poor (Iodobenzoate waste) | Good (SO | Poor |

| Best Application | Cyclization (Protocol A) | Hydro-trifluoromethylation (Protocol B) | Late-stage Arene Functionalization |

| Safety | Shock Sensitive / Exothermic | Stable Solid | Hygroscopic |

Experimental Workflow Visualization

Figure 2: Generalized experimental workflow for radical trifluoromethylation.

Troubleshooting & Expert Insights

-

Issue: Homocoupling of Substrate.

-

Cause: Radical concentration is too high.

-

Fix: Dilute the reaction to 0.1 M or use syringe pump addition of the radical precursor (Togni/Langlois).

-

-

Issue: Hydrodefluorination (CF

becomes CHF-

Cause: Presence of adventitious water or reducing agents in the Copper protocol.

-

Fix: Ensure molecular sieves are used in the DCM solvent for Protocol A.

-

-

Safety Warning: Togni Reagent II is a hypervalent iodine compound. While more stable than its precursors, it can exhibit explosive decomposition upon heating >100 °C. Never heat these reactions in a sealed vessel without a blast shield.

References

-

Copper-Catalyzed Aminotrifluoromethylation

-

Liu, Y., et al. "Copper(I)-Catalyzed Enantioselective Intramolecular Aminotrifluoromethylation of O-Homoallyl Benzimidates." Organic Letters, 2019, 21(12), 4657–4661.[2]

-

-

Mechanistic Insight on Togni Reagents

- Egami, H., & Sodeoka, M. "Aminotrifluoromethylation of Olefins via Cyclic Amine Formation: Mechanistic Study..." Journal of the American Chemical Society, 2015, 137(32), 10132–10135.

-

Photoredox Hydrotrifluoromethylation

-

Review of Allylic Amine Functionalization

- Plesniak, K., et al. "The Synthesis of Trifluoromethylated Amino Acids." Chemical Reviews, 2017.

Sources

- 1. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Copper(I)-Catalyzed Enantioselective Intramolecular Aminotrifluoromethylation of O-Homoallyl Benzimidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The mechanism of copper-catalyzed oxytrifluoromethylation of allylamines with CO2: a computational study - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Troubleshooting & Optimization

Improving yield in the synthesis of 2-Trifluoromethyl-prop-2-en-1-amine

Here is the technical support guide for the synthesis of 2-Trifluoromethyl-prop-2-en-1-amine.

Topic: Yield Optimization & Troubleshooting

Target Molecule: 2-(Trifluoromethyl)prop-2-en-1-amine (CAS: N/A for generic, often cited as HCl salt)

Structure:

Executive Summary & Core Challenges

The "Yield Trap": The synthesis of 2-(trifluoromethyl)allylamine presents a unique dichotomy. The chemical transformation is straightforward, yet researchers frequently report isolated yields below 30%.

Why this happens:

-

Extreme Volatility: The free base has a relatively low boiling point and high vapor pressure. Standard rotary evaporation protocols often strip the product along with the solvent.

-

Polyalkylation: The electron-withdrawing

group deactivates the double bond but does not sufficiently protect the nitrogen from attacking a second equivalent of the alkylating agent if stoichiometry is uncontrolled. -

Workup Failure: In the Gabriel synthesis, the byproduct (phthalhydrazide) can physically trap the amine, or the amine is lost during the separation of the byproduct.

The Solution: This guide prioritizes the Gabriel Synthesis with a modified Ing-Manske workup that avoids isolating the free base, trapping the product immediately as the Hydrochloride (HCl) salt.

Primary Protocol: The Optimized Gabriel Route

This is the industry-standard method for high-purity synthesis. It avoids the polyalkylation issues of direct ammonolysis.

Phase A: N-Alkylation

Reaction: Potassium Phthalimide + 2-(Trifluoromethyl)allyl chloride

| Parameter | Recommendation | Technical Rationale |

| Solvent | DMF (N,N-Dimethylformamide) | Promotes |

| Stoichiometry | 1.05 eq Phthalimide : 1.0 eq Halide | Slight excess of phthalimide ensures complete consumption of the volatile/expensive halide. |

| Temperature | 60°C - 75°C | High enough to drive kinetics, low enough to prevent polymerization of the allyl moiety. |

| Time | 4 - 6 Hours | Monitor via TLC (Hexane/EtOAc). |

Phase B: Deprotection (The Critical Step)

Reaction: N-Substituted Phthalimide + Hydrazine Hydrate

Step-by-Step Protocol:

-

Suspension: Suspend the crude N-alkylated phthalimide in Ethanol (0.5 M concentration).

-

Hydrazinolysis: Add 1.2 equivalents of Hydrazine Hydrate (

). -

Reflux: Heat to reflux for 2-3 hours. The solution will turn into a thick white slurry (Phthalhydrazide precipitate).

-

The Acid Trap (Crucial):

-

Cool the mixture to room temperature.

-

Do NOT filter yet.

-

Add

carefully until pH < 1. This solubilizes any trapped amine and converts it to the non-volatile Hydrochloride salt.

-

-

Filtration: Filter off the solid phthalhydrazide byproduct. Wash the solid cake with water to recover any entrained product.

-

Isolation:

-

Combine filtrate and washings.

-

Concentrate under reduced pressure.[1][2] Note: Since the product is now a salt (

), it is not volatile. You can safely rotovap off the water/ethanol. -

Purification: Recrystallize the resulting solid from Ethanol/Ether or Isopropanol to obtain pure 2-(Trifluoromethyl)allylamine Hydrochloride.

-

Visual Workflows

Workflow 1: The Optimized Gabriel Pathway

This diagram illustrates the critical "Acid Trap" decision point that saves the yield.

Caption: The "Acid Trap" method prevents loss of the volatile free amine by converting it to a salt before filtration.

Workflow 2: Troubleshooting Logic

Use this tree to diagnose low yields.

Caption: Diagnostic flow for identifying the root cause of yield loss.

Troubleshooting & FAQs

Q1: I used the Gabriel method, but my final product is a sticky gum, not a solid. Why?

A: This usually indicates the presence of residual Phthalhydrazide or Hydrazine salts .

-

Fix: The Phthalhydrazide byproduct is slightly soluble in water but insoluble in Ethanol. Take your crude gum, boil it in a minimum amount of absolute Ethanol, and filter hot. The amine salt should remain in solution (or crystallize upon cooling), while impurities may be left behind. Alternatively, perform a recrystallization using Isopropanol.

Q2: Can I use direct ammonolysis (Allyl Chloride + ) to save time?

A: Only if you have a high-pressure vessel (autoclave) and can use a massive excess of ammonia (50:1 ratio).

-

Risk: The

group does not prevent the secondary amine from forming. If you use a 1:1 or 5:1 ratio, the primary amine product will compete with ammonia for the alkyl halide, leading to di- and tri-alkylated impurities which are nearly impossible to separate by distillation due to close boiling points.

Q3: My yield is 15%. I extracted the free amine with ether and rotovapped.

A: You evaporated your product. The free base of 2-(trifluoromethyl)allylamine is highly volatile.

-

Fix: Never concentrate the free base. If you must extract, extract into ether, then bubble dry HCl gas into the ether layer to precipitate the salt before any evaporation.

Q4: The reaction mixture turned black during alkylation.

A: This suggests polymerization or decomposition.

-

Cause: Temperature too high (>80°C) or reaction time too long. The allylic system is sensitive.

-

Fix: Keep temperature strictly at 60-70°C. Add a radical inhibitor like BHT (butylated hydroxytoluene) in trace amounts (0.1 mol%) if polymerization is confirmed.

References

-

Gabriel Synthesis Optimization

-

Ing-Manske Procedure (Hydrazinolysis)

-

Ing, H.R., & Manske, R.H.F. (1926). A Modification of the Gabriel Synthesis of Amines. Journal of the Chemical Society, 2348-2351. Link

- Context: The standard protocol for hydrazine deprotection used in this guide.

-

-

Handling Volatile Allylic Amines

- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.

Sources

- 1. Improved Synthesis of 2-Trifluoromethyl-10-aminopropylphenothiazine: Making 2-Trifluoromethyl-10-aminopropylphenothiazine Readily Available for Calmodulin Purification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Preventing polymerization of 2-trifluoromethyl allylic amines during storage

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the unique challenges researchers face when working with highly reactive and specialized reagents. This guide is designed to provide you with in-depth, practical solutions for preventing the unintended polymerization of 2-trifluoromethyl allylic amines, ensuring the stability and integrity of your materials during storage.

Introduction: The Challenge of Storing 2-Trifluoromethyl Allylic Amines

2-Trifluoromethyl allylic amines are valuable building blocks in medicinal chemistry and materials science. The trifluoromethyl (-CF3) group can impart desirable properties such as increased metabolic stability and lipophilicity.[1][2] However, the combination of a reactive allyl group and a basic amine presents a significant stability challenge. Like other allylic monomers, these compounds are susceptible to polymerization, which can be initiated by various environmental factors.[3] Understanding the mechanisms of degradation is the first step toward effective prevention.

This guide provides troubleshooting advice for specific issues and answers frequently asked questions about the long-term storage and handling of these sensitive compounds.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you might encounter, providing explanations for the underlying causes and actionable steps for resolution.

Question 1: My previously clear, mobile liquid sample of 2-trifluoromethyl allylic amine has become viscous, gel-like, or has fully solidified. What has happened, and is the material salvageable?

Answer:

This is a classic sign of advanced polymerization. The increase in viscosity is due to the formation of oligomers (short polymer chains), which eventually cross-link or grow into high molecular weight polymers, leading to gelation or solidification.

Underlying Cause: The allyl group has participated in a chain-growth polymerization reaction. This can be initiated by several factors that may have compromised the storage environment:

-

Radical Initiators: Trace contaminants like peroxides (formed by exposure to air), or exposure to UV light or excessive heat can generate free radicals that initiate polymerization. While allylic monomers are generally less reactive in free-radical polymerization due to degradative chain transfer, it can still occur, especially with high-energy initiation.[3][4]

-

Cationic Initiators: Contamination with strong acids is a significant risk. Acids can protonate the allylic amine, forming an ammonium salt that can be susceptible to cationic polymerization.[5][6] Acidic impurities on glassware or from airborne sources can be sufficient to trigger this process.

-

Thermal Initiation: Elevated storage temperatures provide the activation energy needed to initiate polymerization, even without other contaminants.

Actionable Steps:

-

Safety First: Treat the solidified material as a polymer, not the original monomer. Consult the Safety Data Sheet (SDS) for handling and disposal. Do not attempt to heat the sealed container, as this can cause dangerous pressure buildup.

-

Confirm Polymerization: If a portion of the sample is still liquid, you can attempt to characterize the extent of oligomerization using techniques like ¹H NMR spectroscopy (looking for broadening of signals and disappearance of vinyl protons) or Gel Permeation Chromatography (GPC) to analyze the molecular weight distribution.

-

Salvageability: Unfortunately, once significant polymerization has occurred, reversing it is not feasible. The material is no longer the pure monomer and should be discarded according to your institution's hazardous waste protocols.

-

Prevent Recurrence: Review your storage protocol immediately. Refer to the "Best Practices for Storage" workflow below to identify and rectify the cause of the failure.

Question 2: The color of my 2-trifluoromethyl allylic amine has changed from colorless to a pale yellow or brown. Is it still pure enough for my reaction?

Answer:

A color change is a common indicator of degradation and/or the formation of low-level oligomers. While the bulk of the material may still be the monomer, the presence of colored impurities suggests that decomposition pathways have been initiated.

Underlying Cause:

-

Oxidation: Exposure to oxygen can lead to the formation of oxidized species and N-oxides, which are often colored. Peroxides formed during oxidation can also act as polymerization initiators.[7]

-

Minor Oligomerization: The initial stages of polymerization often produce soluble, low-molecular-weight oligomers that can be colored.

-

Contamination: Reaction with impurities from the container or atmosphere can also lead to colored byproducts.

Actionable Steps:

-

Assess Purity: Before use, the purity of the material must be re-assessed. The recommended method is quantitative ¹H NMR (qNMR) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the percentage of remaining monomer and identify potential impurities.

-

Consider the Application: For sensitive applications, such as catalysis or pharmaceutical synthesis, even minor impurities can be detrimental. In these cases, using the discolored material is not recommended. For less sensitive, exploratory reactions, you may proceed with caution, but be aware that yields and side-reactions may be affected.

-

Purification (Use with Caution): Purification by distillation under reduced pressure and inert atmosphere is possible but carries risks. Heating the material can accelerate polymerization, potentially leading to rapid solidification in the distillation flask. This should only be attempted by experienced chemists after confirming that the material does not contain a high concentration of peroxides. Always add a fresh dose of a suitable polymerization inhibitor before any distillation.

-

Implement Corrective Storage: Discard the discolored material if its purity is compromised and review storage procedures to prevent future occurrences. Ensure the container is properly sealed and the headspace is purged with an inert gas like argon or nitrogen.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the preventative storage and handling of 2-trifluoromethyl allylic amines.

What are the primary causes of polymerization in these amines?

Polymerization is primarily initiated by three factors:

-

Heat: Increases the kinetic energy of molecules, overcoming the activation barrier for polymerization.

-

Light (UV): Can generate free radicals by cleaving bonds, directly initiating radical polymerization.

-

Chemical Contaminants: This is the most common cause. Key culprits include:

-

Oxygen: Leads to peroxide formation, which are potent radical initiators.[7][]

-

Acids: Act as catalysts for cationic polymerization.[5]

-

Metals: Certain transition metals can initiate redox-based polymerization.[3]

-

Moisture: Can facilitate hydrolysis of the trifluoromethyl group in some N-CF3 compounds, potentially generating acidic byproducts.[9]

-

What are the ideal long-term storage conditions?

To maximize shelf life, adhere to the following conditions.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Reduces reaction rates for all degradation pathways. Avoid freezing unless specified by the manufacturer, as this can cause inhibitor crystallization. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, preventing the formation of peroxide initiators.[10][11] |

| Container | Amber Glass or Phenolic-Lined Bottle | Prevents exposure to UV light. Ensure the container has a tight-fitting, inert cap (e.g., PTFE-lined).[12][13] |

| Inhibitor | Maintain adequate concentration | The supplied inhibitor is consumed over time. For long-term storage, its level should be monitored or replenished. |

Which polymerization inhibitors are recommended, and at what concentration?

Polymerization inhibitors are essential for stabilizing reactive monomers. They function by scavenging radical species that initiate polymerization.[]

| Inhibitor Type | Example(s) | Typical Concentration | Mechanism & Comments |

| Phenolic | Butylated Hydroxytoluene (BHT), Hydroquinone (HQ), Monomethyl Ether of Hydroquinone (MEHQ) | 50 - 1000 ppm | Radical Scavengers. They donate a hydrogen atom to a growing polymer radical, terminating the chain.[] Most require the presence of a small amount of oxygen to be effective. BHT is often preferred for its better solubility in organic media. |

| Amine-Based | Phenothiazine (PTZ) | 100 - 500 ppm | Radical Scavengers. Effective at higher temperatures but can sometimes impart color. |

| Nitroxide | TEMPO | 10 - 200 ppm | Radical Traps. Highly effective radical scavengers that do not require oxygen. Can be more expensive. |

Recommendation: For 2-trifluoromethyl allylic amines, Butylated Hydroxytoluene (BHT) at a concentration of 200-500 ppm is a robust and cost-effective choice for general storage.

How does the 2-trifluoromethyl group affect stability?

The -CF3 group is a strong electron-withdrawing group, which has two major competing effects:

-

Electronic Effect on the Double Bond: It can slightly reduce the electron density of the allyl double bond, potentially making it less susceptible to certain types of polymerization compared to its non-fluorinated analog.

-

Effect on the Amine: It significantly reduces the basicity of the amine nitrogen.[14] This makes the amine less likely to act as a nucleophile but also changes its interaction with potential acid catalysts. While some N-CF3 compounds can be prone to hydrolysis, the C-CF3 bond in this position is generally very stable.[1]

The overall effect is complex, but the primary modes of instability remain the reactive allyl group and potential contaminants.

What is the proper procedure for receiving and storing a new bottle?

Following a strict protocol upon receipt is critical for ensuring long-term stability.

Caption: Workflow for processing a new container of 2-trifluoromethyl allylic amine.

How can I test for peroxide contamination?

Peroxides are a common and dangerous cause of spontaneous polymerization. You can test for their presence using commercially available peroxide test strips.

Protocol: Peroxide Test

-

Work in a well-ventilated fume hood and wear appropriate PPE.

-

Using a clean glass rod or pipette, transfer a single drop of the amine onto the reactive pad of a peroxide test strip.

-

Observe the color change according to the manufacturer's instructions (typically within 60 seconds).

-

Compare the color to the provided chart to estimate the peroxide concentration in ppm.

-

Action: If peroxides are detected (> 5-10 ppm), the material is at high risk of polymerizing and should not be heated or distilled. It may be possible to remove peroxides by passing the material through a column of activated alumina, but this should be done with extreme caution. Discarding the material is often the safest course of action.

Mechanistic Overview: Polymerization Pathways

Understanding the potential polymerization mechanisms is key to preventing them. Both radical and cationic pathways are plausible.

Caption: Potential initiation pathways for the polymerization of allylic amines.

By implementing these rigorous storage, handling, and monitoring protocols, you can significantly extend the shelf life of your 2-trifluoromethyl allylic amines and ensure the integrity of your experimental results. If you have further questions, please do not hesitate to contact our technical support team.

References

- CloudSDS. (n.d.). Everything You Need to Know About Allylamine.

- Journal of Medicinal Chemistry. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ACS Publications.

- PubChem. (n.d.). Allylamine. National Institutes of Health.

- ResearchGate. (2022). Free Radical Polymerization of Allylamine in Different Acidic Media.

- Macromolecules. (n.d.). Cyclopolymerization. 22. Radical Polymerization of N-Methyl-N-allyl-2-(methoxycarbonyl)allylamine. ACS Publications.

- International Labour Organization & World Health Organization. (n.d.). ICSC 0823 - ALLYLAMINE.

- Journal of Macromolecular Science, Part C. (n.d.). Cyclopolymerization of Diallylamines.

- Google Patents. (n.d.). US3957699A - Process for polymerizing allylamines.

- PMC. (n.d.). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism. National Institutes of Health.

- Wikipedia. (n.d.). Cationic polymerization.

- ResearchGate. (n.d.). Trifluoromethylation of amines.

- PMC. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. National Institutes of Health.

- Google Patents. (n.d.). US6303723B1 - Process for polymerization of allylic compounds.

- PMC. (n.d.). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. National Institutes of Health.

- Google Patents. (n.d.). WO2000024791A1 - Process for polymerization of allylic compounds.

- Chemical Reviews. (n.d.). Allyl Polymerizations. ACS Publications.

- BOC Sciences. (n.d.). Polymerization Inhibitors.

- PMC. (n.d.). Asymmetric Synthesis of Trifluoromethylated Amines. National Institutes of Health.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3957699A - Process for polymerizing allylamines employing a redox initiator consisting of Fe++ or Ti+++ with H2 O2, hydroxyl amine, or hydroperoxides to form insoluble crosslinked polymers - Google Patents [patents.google.com]

- 4. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 7. Everything You Need to Know About Allylamine by CloudSDS [cloudsds.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US6303723B1 - Process for polymerization of allylic compounds - Google Patents [patents.google.com]

- 11. WO2000024791A1 - Process for polymerization of allylic compounds - Google Patents [patents.google.com]

- 12. Allylamine | C3H7N | CID 7853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ICSC 0823 - ALLYLAMINE [chemicalsafety.ilo.org]

- 14. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative